molecular formula C16H24OSi B12642758 3-Benzyl-2,2-dimethyloctahydro-1,2-benzoxasilole CAS No. 921199-32-8

3-Benzyl-2,2-dimethyloctahydro-1,2-benzoxasilole

Cat. No.: B12642758
CAS No.: 921199-32-8
M. Wt: 260.45 g/mol
InChI Key: KARLAQWNHLUETP-UHFFFAOYSA-N
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Description

3-Benzyl-2,2-dimethyloctahydro-1,2-benzoxasilole is an organic compound that belongs to the class of benzoxasiloles. This compound is characterized by its unique structure, which includes a benzyl group attached to a dimethyloctahydrobenzoxasilole ring. Benzoxasiloles are known for their diverse applications in organic synthesis and materials science due to their stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-2,2-dimethyloctahydro-1,2-benzoxasilole typically involves the reaction of benzyl chloride with 2,2-dimethyloctahydro-1,2-benzoxasilole in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which can enhance the yield and purity of the product. Additionally, the use of catalysts can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-2,2-dimethyloctahydro-1,2-benzoxasilole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding benzoxasilole oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced benzoxasilole derivatives.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Benzoxasilole oxides

    Reduction: Reduced benzoxasilole derivatives

    Substitution: Various substituted benzoxasilole derivatives

Scientific Research Applications

3-Benzyl-2,2-dimethyloctahydro-1,2-benzoxasilole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules

    Biology: Investigated for its potential as a bioactive compound. Studies have shown that benzoxasilole derivatives can exhibit antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development. The compound’s stability and reactivity make it a suitable candidate for the design of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its ability to enhance the properties of these materials.

Mechanism of Action

The mechanism of action of 3-Benzyl-2,2-dimethyloctahydro-1,2-benzoxasilole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, benzoxasilole derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-2,2-dimethyloctahydro-1,2-benzoxazole
  • 3-Benzyl-2,2-dimethyloctahydro-1,2-benzothiazole
  • 3-Benzyl-2,2-dimethyloctahydro-1,2-benzimidazole

Uniqueness

3-Benzyl-2,2-dimethyloctahydro-1,2-benzoxasilole is unique due to the presence of a silicon atom in its structure, which distinguishes it from other similar compounds such as benzoxazoles, benzothiazoles, and benzimidazoles. This silicon atom imparts unique chemical properties to the compound, such as increased stability and reactivity, making it a valuable compound in various applications.

Properties

CAS No.

921199-32-8

Molecular Formula

C16H24OSi

Molecular Weight

260.45 g/mol

IUPAC Name

3-benzyl-2,2-dimethyl-3a,4,5,6,7,7a-hexahydro-3H-benzo[d]oxasilole

InChI

InChI=1S/C16H24OSi/c1-18(2)16(12-13-8-4-3-5-9-13)14-10-6-7-11-15(14)17-18/h3-5,8-9,14-16H,6-7,10-12H2,1-2H3

InChI Key

KARLAQWNHLUETP-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(C(C2CCCCC2O1)CC3=CC=CC=C3)C

Origin of Product

United States

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